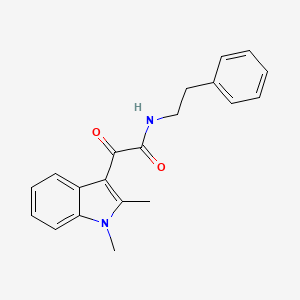

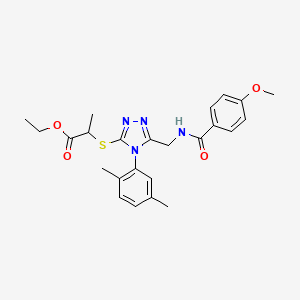

![molecular formula C13H24N2O2 B2355693 tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate CAS No. 960294-16-0](/img/structure/B2355693.png)

tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate, commonly known as TBS-DAC, is an organocatalyst that is used in a variety of chemical reactions. It is a non-toxic and cost-effective alternative to traditional metal catalysts, making it an attractive choice for many chemists. TBS-DAC has a wide range of applications in both organic and inorganic synthesis, and it has been used in a variety of research areas, including drug discovery, materials science, and biochemistry. We will also discuss the advantages and limitations of using TBS-DAC in laboratory experiments, and provide a list of potential future directions.

Applications De Recherche Scientifique

Supramolecular Arrangements and Crystal Structure

Subheading : Supramolecular ArrangementsThe synthesis of 8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decane and related compounds has been explored, focusing on the relationship between molecular and crystal structures. These studies highlight the significant role that substituents on the cyclohexane ring play in determining the supramolecular arrangements of these compounds (Graus et al., 2010).

NMR Analysis for Configuration Assignment

Subheading : NMR Spectroscopy in Configuration AnalysisResearch has been conducted on the relative configuration of diazaspiro[4.5]decanes, including those substituted with a tert-butyl group. The study used NMR techniques to analyze the stereochemistry of various isomers, providing valuable insights into the conformational preferences of these compounds (Guerrero-Alvarez et al., 2004).

Synthesis and Conformational Analysis of Spirolactams

Subheading : Spirolactams SynthesisSpirolactams, including tert-butoxycarbonyl derivatives, have been synthesized for use in peptide synthesis as constrained surrogates for Pro-Leu and Gly-Leu dipeptides. This research provides a foundation for the development of gamma-turn/distorted type II beta-turn mimetics in peptide analogues (Fernandez et al., 2002).

Crystallographic Study of Triazaspiro Decanes

Subheading : Crystallography of Triazaspiro DecanesThe crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate has been analyzed, revealing a mirror symmetry and specific conformations of the hexahydropyrimidine and pyrrolin-2-one rings. This research provides insights into the structural characteristics of similar compounds (Dong et al., 1999).

Synthesis of Azaspiro[4.5]decane Systems

Subheading : Azaspiro[4.5]decane SynthesisResearch into the synthesis of azaspiro[4.5]decane systems, including the spiro moiety of pandamarine, has been conducted. This involves the oxidative cyclization of olefinic precursors, contributing to the understanding of spirocyclic compound synthesis (Martin‐Lopez & Bermejo, 1998).

Synthesis of Spiro[4.5]decane Derivatives

Subheading : Spiro[4.5]decane Derivative SynthesisEfficient synthetic routes have been developed for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound relevant to the synthesis of novel compounds complementing piperidine ring systems. This highlights the versatility of spirocyclic compounds in organic synthesis (Meyers et al., 2009).

Application in Conformational Analysis

Subheading : Application in StereochemistryNMR spectroscopy has been utilized for the assignment of the absolute configuration of tert-butyl-substituted azaspiro[4.5]decane derivatives. This application in stereochemical analysis is crucial for understanding the molecular structure and behavior of these compounds (Jakubowska et al., 2013).

Propriétés

IUPAC Name |

tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-5-4-6-13(15)7-8-14-10-13/h14H,4-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYFHYDDVSZPPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC12CCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethyl-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2355613.png)

![6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2355617.png)

![3-(3,4-dichlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2355621.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2355623.png)

![4-chloro-N-[4-(dimethylamino)phenyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2355625.png)

![1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione](/img/structure/B2355630.png)

![Methyl 2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}acetate](/img/structure/B2355631.png)